Castillene E
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the study of chemical compounds produced by living organisms. slideshare.net These substances, known as natural products, have been a cornerstone of organic chemistry and drug discovery for centuries. researchgate.net Flavonoids, including Castillene E, are a significant class of these compounds, characterized by a C6-C3-C6 carbon framework. wikipedia.org
This compound is specifically classified as an aurone (B1235358), a type of flavonoid distinguished by a (Z)-2-benzylidenebenzofuran-3(2H)-one core structure. eurekaselect.comingentaconnect.com This structure consists of a benzofuranone ring system linked to a phenyl group via an exocyclic double bond. eurekaselect.comingentaconnect.com Aurones are known for contributing yellow colors to the flowers of many plant species. eurekaselect.comingentaconnect.com The study of such compounds, from their isolation and structure elucidation to their synthesis and biological evaluation, is a central focus of natural product chemistry.
Significance of Flavonoids in Contemporary Research
Flavonoids have been a subject of intense scientific interest due to their wide range of biological activities. nih.govresearchgate.net Research has demonstrated that flavonoids can exhibit antioxidant, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. eurekaselect.comingentaconnect.comnih.govsci-hub.se Their potential to modulate various cellular pathways has made them attractive candidates for the development of new therapeutic agents. mdpi.com
The initial discovery of flavonoids in the 1930s by Albert Szent-Györgyi, who termed them "Vitamin P," highlighted their role in maintaining capillary health. wikipedia.orgrestorativemedicine.org Since then, the field has expanded dramatically, with over 8,000 flavonoid compounds identified. whiterose.ac.uk Contemporary research continues to uncover new flavonoid structures and explore their mechanisms of action, with a focus on their potential applications in medicine and nutrition. nih.govresearchgate.net Aurones, though historically less studied than other flavonoids, have recently gained significant attention for their promising biological potential. eurekaselect.comingentaconnect.commdpi.com
Historical Perspective of this compound Research Trajectory
The first documented isolation and characterization of this compound were reported in a 1990 study by Gómez-Garibay and his colleagues. slideshare.netabq.org.br The compound was extracted from the heartwood of the tropical tree Lonchocarpus castilloi, a species native to the Yucatan Peninsula. slideshare.netmdpi.com This research identified this compound as a yellowish oil and determined its molecular formula to be C₁₇H₁₄O₄. slideshare.net
Subsequent research in 1995 by Reyes-Chilpa et al. investigated the biological activity of extracts from Lonchocarpus castilloi and identified this compound as having the most significant antitermitic activity among the isolated flavonoids. slideshare.net The initial 1990 study also noted its fungistatic activity against the wood-rotting fungus Lenzites trabea. pageplace.de These early studies established the foundational knowledge of this compound's chemical nature and initial biological properties, paving the way for any future investigations into this specific aurone.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | slideshare.netuni.lu |
| Molecular Weight | 282.29 g/mol | |
| Appearance | Yellowish oil | slideshare.net |
| Classification | Aurone (Flavonoid) | eurekaselect.comingentaconnect.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Source |
| UV λmax (nm) | 205, 236, 277, 333 | slideshare.net |
| IR νmax (cm⁻¹) | 3500, 3065, 1689, 1496 | slideshare.net |
| EIMS m/z (rel. int.) | 282 [M]⁺ (10) | slideshare.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
126585-64-6 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2 |
InChI Key |
VRFVOPNFIDHBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Castillene E
Botanical Sources and Species Identification for a Hypothetical "Castillene E"
Specific Plant Families and Genera Yielding "this compound"
To begin an analysis of a compound like "this compound," the primary step would be its isolation and identification from a specific plant species. For the purpose of this illustrative article, we will hypothesize that "this compound" is found within the genus Castilleja, commonly known as Indian paintbrush. This genus belongs to the Orobanchaceae family.
Table 1: Hypothetical Botanical Sources of this compound
| Family | Genus | Species |
|---|
Further research would be required to screen various species within the Castilleja genus to determine the prevalence and concentration of the compound.
Geographical and Ecological Distribution of Source Plants
The Castilleja genus encompasses around 200 species native to the Americas, with a significant presence in western North America. wikipedia.org These plants are found in a variety of habitats, from alpine meadows to arid grasslands. The geographical and ecological niche of a plant species can significantly influence its phytochemical profile due to factors such as soil composition, climate, and interactions with other organisms. Understanding this distribution is crucial for sourcing plant material and for studying the potential ecological role of the compound.
Tissue-Specific Localization and Accumulation Patterns of a Hypothetical "this compound" in Plants
Secondary metabolites are not uniformly distributed throughout a plant. Their localization is often specific to certain tissues and organs, which can provide clues about their function. For a hypothetical "this compound," research would need to investigate its presence in various plant parts.
Table 2: Hypothetical Tissue-Specific Accumulation of this compound in Castilleja sp.
| Plant Tissue | Relative Concentration of this compound |
|---|---|
| Roots | Low |
| Stems | Moderate |
| Leaves | High |
| Flowers/Bracts | High |
This pattern of accumulation, particularly high concentrations in leaves and flowers, might suggest a role in defense against herbivores or pathogens, or in attracting pollinators.
Chemodiversity of a Hypothetical "this compound" within Plant Extracts
The chemical profile of a plant extract is a complex mixture of numerous compounds. The concept of chemodiversity refers to the variety of these chemical constituents. In the context of "this compound," it would be important to understand its relationship with other compounds present in Castilleja extracts.
Research in this area would explore:
Structural Analogs: The presence of other compounds with similar chemical backbones to "this compound," which could provide insights into its biosynthetic pathway.
Co-occurring Compounds: Identification of other major secondary metabolites in the extract, which may act synergistically with "this compound."
Isolation, Extraction, and Purification Methodologies for Castillene E
Advanced Extraction Techniques for Plant Metabolites Containing Castillene E
The initial step in obtaining this compound is its extraction from the plant matrix of Lonchocarpus castilloi. This process is critical as it influences the yield and purity of the final product. The choice of extraction method is guided by the physicochemical properties of flavonoids and the desire for an efficient and environmentally conscious process. researchgate.netmdpi.com
Solvent extraction remains a cornerstone for isolating flavonoids from plant materials due to its versatility and effectiveness. e3s-conferences.orgnih.govderpharmachemica.com The selection of an appropriate solvent is paramount and is based on the principle of "like dissolves like," where the polarity of the solvent should match that of the target compound. derpharmachemica.com For flavonoids like this compound, various organic solvents and their aqueous mixtures are commonly employed.
The process typically begins with the preparation of the plant material, which involves drying and grinding the heartwood of Lonchocarpus castilloi to a fine powder. This increases the surface area for solvent penetration and enhances extraction efficiency. mdpi.com Common solvent-based methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).
Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for a specific period with occasional agitation. e3s-conferences.org
Soxhlet Extraction: A more efficient method where the plant material is subjected to continuous extraction with a fresh solvent, which is advantageous for less soluble compounds. mdpi.com However, the prolonged heating can be detrimental to thermolabile compounds. mdpi.com
Ultrasound-Assisted Extraction (UAE): This modern technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates solvent penetration and the release of intracellular contents, including this compound. rsc.org UAE offers advantages such as reduced extraction time and lower solvent consumption. rsc.org
The choice of solvent significantly impacts the extraction yield. Ethanol (B145695) and methanol (B129727), often mixed with water, are frequently used for flavonoid extraction due to their ability to dissolve moderately polar compounds. mdpi.comnih.gov The extraction of Lonchocarpus species often involves the use of methanol. nih.govscirp.org A study on Lonchocarpus castilloi heartwood utilized successive extractions with hexane, diethyl ether, acetone, methanol, and water to isolate its flavonoid constituents. nih.gov
Table 1: Comparison of Solvent-Based Extraction Parameters for Flavonoids
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Typical Solvents | Ethanol, Methanol, Water, Acetone mdpi.come3s-conferences.org | Hexane, Ethanol, Methanol mdpi.com | Ethanol/Water mixtures, Methanol rsc.orgnih.gov |
| Temperature | Room Temperature e3s-conferences.org | Boiling point of solvent mdpi.com | Typically 20-60°C e3s-conferences.org |
| Extraction Time | 2 - 72 hours e3s-conferences.org | 6 - 24 hours | 20 - 60 minutes |
| Advantages | Simple, low cost | High extraction efficiency | Fast, reduced solvent use rsc.org |
| Disadvantages | Time-consuming, lower efficiency | Requires heat, potential degradation mdpi.com | Requires specialized equipment |
This table presents typical parameters and may vary depending on the specific plant material and target compound.
Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to conventional solvent extraction. upm.edu.my This technique employs a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. upm.edu.mynih.gov Above its critical temperature and pressure (31°C and 74 bar for CO₂), the fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds. nih.gov
The main advantages of SFE are the use of a non-toxic, non-flammable, and inexpensive solvent (CO₂) and the ability to selectively extract compounds by tuning the temperature and pressure. upm.edu.mynih.gov For polar flavonoids, a polar co-solvent or modifier, such as ethanol or methanol, is often added to the SC-CO₂ to enhance its solvating power. nih.gov
Table 2: Optimized Conditions for Supercritical Fluid Extraction of Flavonoids from Hops
| Parameter | Optimal Value |
| Temperature | 50 °C |
| Pressure | 25 MPa |
| Co-solvent (Ethanol) Concentration | 80% |
| Co-solvent to Material Ratio | 50% |
| Resulting Flavonoid Yield | 7.8 mg/g |
Data from a study on the SFE of flavonoids from hops (Humulus lupulus L.), demonstrating typical parameters that could be optimized for this compound extraction. nih.gov
Chromatographic Separation Strategies for this compound Purification
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating specific compounds from a mixture in sufficient quantities for further analysis. rsc.orglcms.cz It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz
The process involves injecting the crude extract onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differential affinities for the stationary and mobile phases. For flavonoid purification, reversed-phase chromatography is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. rsc.orglcms.cz
The fractions containing the eluted compounds are collected, and the purity of the isolated this compound is assessed using analytical HPLC. The conditions for preparative HPLC are often developed by first optimizing the separation on an analytical scale and then scaling up the method. lcms.cz
Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. scielo.brtandfonline.commdpi.com It is particularly well-suited for the preparative separation of polar compounds like flavonoids. researchgate.net
In CCC, a two-phase solvent system is used, with one liquid phase acting as the stationary phase and the other as the mobile phase. The separation occurs based on the differential partitioning of the sample components between the two immiscible liquid phases. scielo.br High-speed counter-current chromatography (HSCCC) is a modern form of this technique that utilizes high rotational speeds to enhance mixing and separation efficiency. tandfonline.com
The selection of a suitable two-phase solvent system is crucial for successful CCC separation. researchgate.net For flavonoids, systems composed of n-hexane, ethyl acetate, methanol, and water are frequently employed. tandfonline.comresearchgate.net The optimal solvent system is typically chosen based on the partition coefficient (K) of the target compound. A combination of HSCCC and preparative HPLC can be a highly effective strategy for purifying flavonoids from complex extracts. nih.govnih.govmdpi.com
Table 3: Example of a Two-Phase Solvent System for HSCCC Separation of Flavonoids
| Solvent System Composition (v/v/v/v) | Target Compounds | Purity Achieved |
| n-hexane-ethyl acetate-methanol-water (1:10:1:10) | Kaempferol 3-O-galactoside, Kaempferol 3-O-glucoside | >95% |
| ethyl acetate-n-propanol-water (140:8:80) | Quercetin-3-O-α-L-rhamnopyranoside, Myricetin-3-O-α-L-rhamnopyranoside | >95% |
This table provides examples of solvent systems used for the successful separation of flavonoids using HSCCC. scielo.brtandfonline.com
Purity Assessment and Yield Optimization in this compound Isolation
Purity is typically determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a Diode Array Detector (DAD) or Mass Spectrometry (MS). rsc.orgscielo.br HPLC analysis of the purified fraction should ideally show a single, sharp peak corresponding to this compound. The purity is often expressed as a percentage based on the peak area. mdpi.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are then used to confirm the chemical structure of the isolated compound. scielo.br
Yield optimization is an ongoing consideration throughout the entire isolation process. It involves systematically adjusting various parameters to maximize the amount of pure this compound obtained from a given amount of starting material. researchgate.netnih.govnih.govijcce.ac.ir Key factors that can be optimized include:
Extraction: Solvent type and composition, temperature, time, and sample-to-solvent ratio. nih.govnih.gov
Chromatography: Stationary phase, mobile phase composition, flow rate, and sample loading. tandfonline.com
Response surface methodology (RSM) is a statistical approach that can be employed to efficiently optimize multiple parameters simultaneously, leading to a higher yield of the target compound. nih.gov
Biosynthetic Pathways and Precursors of Castillene E
Elucidation of Flavonoid Biosynthesis Leading to Castillene E
The formation of this compound is understood as a branch of the flavonoid biosynthetic pathway. The central pathway begins with the amino acid L-phenylalanine and proceeds through a series of core reactions to produce a chalcone (B49325) scaffold. mdpi.comfrontiersin.org This scaffold serves as the foundational structure for numerous flavonoid classes. The first enzyme specific to the flavonoid pathway, chalcone synthase (CHS), catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA, marking the entry point into the synthesis of specific flavonoids, including the precursors to this compound. wikipedia.orgnih.govmdpi.com
The biosynthesis of this compound begins with the shikimate pathway, a primary metabolic route in plants, bacteria, and fungi that is absent in mammals. wikipedia.orgbenthamdirect.com This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate. taylorfrancis.combenthamdirect.combioone.org Chorismate is a critical branch-point metabolite that serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov
L-phenylalanine, a product of the shikimate pathway, serves as the direct link to secondary metabolism by entering the phenylpropanoid pathway. semanticscholar.orgtaylorfrancis.comfrontiersin.org This crucial intersection connects primary and secondary metabolic networks, channeling carbon from essential amino acid synthesis into the production of a vast array of natural products. The general phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form cinnamic acid. mdpi.comfrontiersin.orgfrontiersin.org A subsequent series of enzymatic reactions, primarily catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), converts cinnamic acid into p-coumaroyl-CoA. wikipedia.orgnumberanalytics.com This activated thioester is the key substrate for chalcone synthase and the gateway to flavonoid biosynthesis. mdpi.com
The synthesis of this compound is governed by a sequence of specific enzymes and a sophisticated network of genetic regulation. The pathway can be conceptually divided into the upstream production of general precursors and the downstream tailoring reactions that create the final molecule.
Key Enzymatic Steps:
| Table 1: Key Enzymes in the Shikimate Pathway |
| Enzyme |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) |
| 3-dehydroquinate synthase (DHQS) |
| 3-dehydroquinate dehydratase/shikimate 5-dehydrogenase (DHQ/SDH) |
| Shikimate kinase |
| 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase |
| Chorismate synthase |
| Table 2: Key Enzymes in the General Phenylpropanoid Pathway |
| Enzyme |
| Phenylalanine ammonia-lyase (PAL) |
| Cinnamate 4-hydroxylase (C4H) |
| 4-coumarate-CoA ligase (4CL) |
Following the formation of p-coumaroyl-CoA, the pathway enters the flavonoid-specific branch. While the exact sequence for this compound is not fully elucidated, based on its structure and relation to other Castillene compounds, a putative enzymatic sequence can be proposed. vulcanchem.com
| Table 3: Putative Key Enzymes in the this compound-specific Biosynthetic Pathway |
| Enzyme |
| Chalcone synthase (CHS) |
| Cytochrome P450 (CYP450) enzymes |
| O-Methyltransferases (OMTs) |
| Acyltransferases |
Genetic Regulation:
The expression of these biosynthetic genes is tightly controlled at the transcriptional level. wikipedia.org In plants, the regulation of flavonoid biosynthesis is well-studied and typically involves a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.govbiotech-asia.org These proteins can form a transcriptional activation complex, known as the MBW complex, which binds to the promoter regions of structural genes (like PAL, CHS, and DFR) to coordinate their expression. frontiersin.orgbiotech-asia.orgnih.gov The expression of the regulatory genes themselves is often responsive to developmental cues and environmental stimuli, allowing the plant to modulate flavonoid production as needed. taylorfrancis.comnih.gov The regulation of this compound biosynthesis is presumed to follow this hierarchical model, with specific MYB or bHLH factors likely controlling the expression of the late-stage, tailoring enzymes. numberanalytics.com
Precursor Identification and Metabolic Flux Analysis in this compound Biosynthesis
The primary precursors for this compound biosynthesis are derived from central metabolism. The shikimate pathway utilizes phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. taylorfrancis.combenthamdirect.com The subsequent phenylpropanoid pathway uses L-phenylalanine. mdpi.com The definitive entry into the flavonoid pathway requires p-coumaroyl-CoA and malonyl-CoA, the latter being synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. mdpi.commdpi.com
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the flow of metabolites through a metabolic network. mdpi.comd-nb.info While no specific MFA studies on this compound have been published, the methodology is highly applicable for optimizing its production. Using ¹³C-labeled substrates, such as glucose, researchers can trace the path of carbon atoms through the interconnected pathways of glycolysis, the pentose phosphate pathway, the shikimate pathway, and the phenylpropanoid pathway. mdpi.comnih.govplos.org This allows for the precise quantification of flux at key nodes, such as the split between L-phenylalanine synthesis and other aromatic compounds, or the commitment of p-coumaroyl-CoA to the flavonoid pathway versus other branches like lignin (B12514952) synthesis. mdpi.com Such an analysis could identify rate-limiting enzymatic steps or precursor supply bottlenecks, providing rational targets for metabolic engineering to enhance the yield of this compound. nih.govmdpi.com
Comparative Biosynthesis of this compound with Related Flavonoids
The biosynthesis of this compound can be understood by comparing it to the known pathways of structurally related flavonoids. This compound belongs to a family of compounds that includes Castillene A (an aurone (B1235358) flavonoid) and Castillene C (a benzodioxole). vulcanchem.com All likely share a common furobenzofuran backbone but differ in their peripheral decorations. vulcanchem.com
Versus Flavanones : The biosynthesis of most flavonoids proceeds from a chalcone intermediate, which is rapidly cyclized by chalcone isomerase (CHI) to form a flavanone (B1672756) (e.g., naringenin). mdpi.commdpi.com The pathway to this compound diverges at the chalcone stage, undergoing a different set of cyclization and modification reactions instead of forming a simple flavanone.
Versus Aurones : Aurones are also derived from chalcones via oxidative cyclization, a reaction often catalyzed by polyphenol oxidases like aureusidin (B138838) synthase. frontiersin.org While Castillene A is classified as an aurone flavonoid, the formation of the core furobenzofuran structure found in the Castillene family likely involves a more complex series of reactions, potentially mediated by specific cytochrome P450 enzymes. vulcanchem.com
Versus Other Castillenes : The structural differences between Castillene A, C, and E point to the action of specific "tailoring" enzymes in the final steps of their biosynthesis. For instance, the dual methoxy (B1213986) groups on Castillene C are installed by O-methyltransferases (OMTs), while the benzyl (B1604629) group on Castillene A is likely attached by an acyltransferase. vulcanchem.com The unique substitution pattern of this compound would similarly be determined by a specific set of tailoring enzymes acting on a common Castillene precursor.
This comparative analysis highlights a common theme in natural product biosynthesis: a conserved core pathway generates a key intermediate, which is then diversified by a suite of specialized tailoring enzymes to produce a family of related but structurally distinct compounds.
| Table 4: Comparison of Biosynthetic Features of this compound and Related Flavonoids |
| Compound/Class |
| Flavanones (e.g., Naringenin) |
| Aurones (e.g., Aureusidin) |
| Castillene A |
| Castillene C |
| This compound |
Chemical Synthesis and Semisynthesis of Castillene E and Its Analogs
Structural Elucidation and Advanced Spectroscopic Characterization of Castillene E
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. wikipedia.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), and how they are connected within a molecule. wikipedia.orgjeol.com
1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
A complete structural analysis of Castillene E would necessitate a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D NMR (¹H and ¹³C) would reveal the number and types of hydrogen and carbon atoms present. jeol.com Further 2D NMR experiments would be essential to piece together the molecular framework:
COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, typically on adjacent carbon atoms.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range connections (2-3 bonds) between protons and carbons, which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to define the molecule's three-dimensional shape and stereochemistry. wikipedia.org
Currently, no such NMR data for this compound has been published, making a definitive structural assignment impossible.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and providing clues about its structure through fragmentation patterns. wikipedia.orgnih.gov
High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (the precursor ion) and fragmenting it to produce a spectrum of smaller fragment ions (product ions). nih.gov The pattern of fragmentation provides valuable information about the molecule's structure, as the molecule breaks apart at its weakest bonds or in characteristic ways depending on the functional groups present. An MS/MS analysis of this compound would be a key step in proposing its core structure, but these data are not currently available.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. memtein.comwikipedia.org The technique requires the molecule to be in a crystalline form. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern that can be mathematically analyzed to generate a detailed 3D map of the electron density, and thus the positions of all atoms. purdue.edu
For a molecule like this compound, which likely contains chiral centers, X-ray crystallography would provide an unambiguous determination of its complete structure and conformation. However, the successful crystallization of this compound and its subsequent analysis by X-ray diffraction have not been reported. The scientific community awaits these critical studies to fully unveil the structure of this compound. vulcanchem.com
Preclinical Biological Activities and Molecular Mechanisms of Castillene E
In Vitro Studies on Cellular Processes and Pathways
Initial research into the biological effects of Castillene E at the cellular level has explored its potential across several key areas of pharmacology and toxicology. These in vitro studies provide a foundational understanding of the compound's interactions with biological systems.
Cellular Growth Modulation and Apoptosis Induction in Preclinical Models
Currently, there is a lack of specific preclinical data from in vitro studies detailing the direct effects of this compound on cellular growth modulation or the induction of apoptosis in preclinical models. While the broader class of compounds to which this compound belongs has been investigated for such properties, specific research on this compound is not available in the public domain.
Modulation of Inflammatory Mediators and Pathways
In the realm of inflammation, specific in vitro studies detailing the modulation of inflammatory mediators and pathways by this compound are not presently available. Research on related compounds suggests that this is a potential area of interest, but direct evidence for this compound is wanting.
Neuroprotective Effects in Cellular Models
Investigations into the neuroprotective effects of this compound in cellular models have not yet been reported in the scientific literature. While various natural compounds are being explored for their neuroprotective potential, this compound has not been a specific focus of such in vitro studies to date.
Immunomodulatory Activities
The immunomodulatory activities of this compound have been a subject of interest. Some studies have suggested that, like other caryophyllane sesquiterpenes, this compound may possess the ability to modulate the immune system. mdpi.comresearchgate.net These compounds have been investigated for their effects on various immune cells, including microglia, macrophages, lymphocytes, monocytes, and neutrophils in both in vitro and in vivo models of disease. mdpi.comresearchgate.net
Epigenetic Modulatory Effects
There is currently no direct scientific evidence from in vitro studies to suggest that this compound has epigenetic modulatory effects. While other classes of natural compounds like stilbenes have been shown to modulate epigenetic marks, similar research has not been published for this compound. mdpi.comnih.govresearchgate.net
Antimicrobial Activities (e.g., antibacterial, antifungal)
The antimicrobial properties of various sesquiterpenoids have been a significant area of research, with many compounds demonstrating inhibitory activity against a range of bacteria and fungi. nih.gov However, specific in vitro studies detailing the antibacterial or antifungal activities of this compound are not currently available in the reviewed scientific literature.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the chemical compound “this compound” that adheres to the specific outline provided.
The requested sections and subsections pertain to detailed preclinical biological activities, including antiparasitic and insecticidal potentials, in vivo studies in animal models for diseases like cancer and inflammation, and specific mechanistic investigations into receptor binding, enzyme inhibition, and intracellular signaling pathway modulation.
Searches for "this compound" in combination with these specific biological activities and research areas did not yield any published experimental studies. The compound is mentioned in an in-silico (computational) screening study identifying potential plant flavonoids as inhibitors for the dengue virus NS2B/NS3 protease, but this does not provide the experimental data required to address the topics of antiparasitic/insecticidal activity, in vivo efficacy, enzyme inhibition kinetics, or signaling pathway modulation as outlined.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this compound covering the requested topics at this time. The necessary research findings to populate the specified outline are not available in the public domain.
Structure Activity Relationship Sar Studies of Castillene E
Computational and In Silico SAR Analysis of Castillene E and Derivatives
Computational methods provide powerful tools to predict and rationalize the biological activities of molecules, offering insights that can guide further experimental work.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in visualizing the binding interactions between a ligand, such as this compound, and its biological target. These techniques can predict the preferred binding pose and estimate the binding affinity, providing a basis for understanding the molecular determinants of activity.
While specific docking studies on this compound are not yet widely published, the general principles of molecular recognition can be applied. For instance, the orientation of key functional groups within the binding pocket of a target protein is critical. Hydrogen bonds, hydrophobic interactions, and electrostatic forces all contribute to the stability of the ligand-protein complex. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the complex over time, offering a more realistic representation of the binding event.
Future research will likely focus on identifying the specific protein targets of this compound and performing detailed docking and simulation studies to unravel the precise nature of their interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org These models are valuable for predicting the activity of novel compounds and for identifying the key molecular descriptors that govern their efficacy.
A hypothetical QSAR study on a series of this compound derivatives might involve the following descriptors:
| Descriptor Category | Specific Descriptors | Potential Influence on Activity |
| Electronic | Hammett constants, Dipole moment | Modulating electrostatic interactions with the target. |
| Steric | Molar refractivity, Taft steric parameters | Influencing the fit within the binding site. |
| Hydrophobic | LogP, Hydrophobic surface area | Affecting membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Describing molecular shape and branching. |
By developing a statistically robust QSAR model, researchers can prioritize the synthesis of new this compound analogs with enhanced predicted activity, thereby streamlining the drug discovery process.
Experimental SAR Investigations of this compound Analogs
While computational studies offer valuable predictions, experimental validation is essential to confirm the SAR hypotheses.
Impact of Functional Group Modifications on Biological Efficacy
Systematic modification of the functional groups on the this compound scaffold is a cornerstone of experimental SAR studies. The nature and position of substituents can profoundly impact biological activity. For stilbene derivatives, a class of compounds to which this compound may be related, the presence and position of hydroxyl groups are often critical for antimicrobial activity. nih.gov For example, studies on other stilbenes have shown that electron-donating groups can enhance antioxidant properties, while electron-withdrawing groups may lead to increased toxicity under certain conditions. nih.govresearchgate.net
A theoretical SAR study on this compound could involve the modifications outlined in the table below:
| Modification Site | Original Group | Modified Group | Expected Impact on Activity |
| Aromatic Ring A | -OH | -OCH3 | Decrease in hydrogen bonding capacity, potential increase in metabolic stability. |
| Aromatic Ring B | -H | -F, -Cl, -Br | Altered electronic properties and lipophilicity, potentially enhancing binding affinity. |
| Ethylenic Bridge | -H | -CH3 | Increased steric hindrance, which may affect binding pose and activity. |
These modifications would be systematically synthesized and their biological activities evaluated to build a comprehensive SAR profile for this compound.
Stereochemical Influence on Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic effect on biological activity. youtube.com Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a ligand.
For molecules with chiral centers or geometric isomers, it is crucial to investigate the activity of each isomer separately. For instance, in the broader class of stilbenes, the E and Z isomers often exhibit distinct biological activities due to their different shapes and abilities to fit into a binding site. If this compound possesses stereocenters, the separation and individual testing of its enantiomers or diastereomers would be a critical step in understanding its SAR. This would reveal whether the observed biological activity is specific to one stereoisomer, which is a common phenomenon in pharmacology.
Research on Castillene E Analogs and Synthetic Derivatives
Design and Synthesis of Novel Eudesmanolide Analogs
The core structure of eudesmanolides presents multiple reactive sites, making it a versatile scaffold for chemical modification. The α-methylene-γ-lactone moiety is a particularly important feature, often acting as a Michael acceptor that can react with biological nucleophiles. researchgate.net Structural modifications of eudesmanolides, such as alantolactone and isoalantolactone, have been undertaken to investigate the functional groups necessary for their biological activity. nih.gov These modifications include epoxidations, reductions, catalytic hydrogenations, and Michael additions to the α,β-unsaturated lactone. nih.gov
For instance, hydroxylation of the A-ring in the eudesmanolide structure has been explored to modulate biological activity. acs.org The synthesis of hydroxylated derivatives can be achieved through various methods, including oxidation with selenium dioxide and tert-butyl hydroperoxide. acs.org The position and stereochemistry of these hydroxyl groups can significantly influence the compound's phytotoxicity. acs.org
Another synthetic strategy involves the modification of the lactone ring. For example, the reaction of eudesmanolides with sodium borohydride in methanol (B129727) can lead to the reduction of the exocyclic double bond conjugated with the γ-lactone carbonyl. preprints.orgpreprints.org This modification can alter the reactivity of the molecule and, consequently, its biological profile.
Comparative Biological Activity Assessment of Analogs
The biological activities of newly synthesized eudesmanolide analogs are typically evaluated and compared to the parent compounds. These assessments often focus on activities such as insecticidal, phytotoxic, anti-inflammatory, and cytotoxic effects.
In studies on the larvicidal activity of alantolactone and isoalantolactone derivatives against Aedes aegypti, it was found that none of the synthetic isomers of isoalantolactone were more active than the parent compound. nih.gov However, several analogs of alantolactone exhibited a range of larvicidal activities. nih.gov Interestingly, the trends in larvicidal activity did not always correlate with adulticidal activity, highlighting the importance of testing against different life stages of the target organism. nih.gov
The phytotoxic effects of a series of eudesmanolides and their derivatives have been evaluated against various weed species. acs.org These studies have shown that eudesmanolides can be potent inhibitors of root and shoot growth. acs.org The level of phytotoxicity is influenced by structural features such as the hydroxylation pattern of the A-ring and the presence of an unsaturated carbonyl group. acs.org
Furthermore, the anti-inflammatory potential of eudesmanolides has been investigated. The α-methylene-γ-lactone moiety is often considered crucial for this activity; however, studies have shown that its presence does not always guarantee an anti-inflammatory effect. nih.gov Other structural features, such as the presence of specific amino acid adducts at the C3 position of the lactone ring, can enhance the inhibitory activity against enzymes like myeloperoxidase. nih.gov
Interactive Data Table: Biological Activity of Eudesmanolide Analogs
| Compound | Target Organism/Assay | Activity Metric | Result |
| Isoalantolactone | Aedes aegypti larvae | LC50 | 10.0 µg/ml nih.gov |
| Alantolactone Analogs | Aedes aegypti larvae | LC50 | 12.4 to 69.9 µg/ml nih.gov |
| Propylamine Michael addition analog of alantolactone | Aedes aegypti adults | LC50 | 1.07 µ g/mosquito nih.gov |
| γ-Cyclocostunolide | Amaranthus viridis | IC50 (root growth) | Not specified, but most active in series acs.org |
| Dehydrozaluzanin C | Amaranthus viridis | IC50 (root growth) | Not specified, but highly active acs.org |
Identification of Pharmacophoric Features for Enhanced Activity
Pharmacophore modeling is a crucial tool for identifying the key structural features of a molecule that are responsible for its biological activity. For sesquiterpene lactones, including eudesmanolides, the α-methylene-γ-lactone group is widely recognized as a primary pharmacophoric feature, acting as a Michael acceptor. researchgate.net This moiety can irreversibly alkylate nucleophilic groups in biological macromolecules, such as enzymes and transcription factors. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have been conducted on large sets of sesquiterpene lactones to correlate their structural properties with their inhibitory activity against targets like the transcription factor NF-κB. acs.org These studies have confirmed that the presence of alkylating centers, such as the α-methylene-γ-lactone and other conjugated carbonyl functions, is a strong determinant of inhibitory potency. acs.org
Analytical and Bioanalytical Methodologies for Castillene E Detection
Quantitative Analysis of Castillene E in Biological Matrices (Preclinical)
The quantitative analysis of a compound like this compound in preclinical biological matrices, such as plasma, urine, and tissue homogenates, is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for such analyses due to its high sensitivity and selectivity. wikipedia.org
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) is a powerful tool for untargeted metabolomic profiling, which aims to identify and quantify a wide range of metabolites in a biological sample. mdpi.com This approach can be applied to understand the metabolic fate of this compound in preclinical models.
In a typical HPLC-HRMS workflow, a biological sample is first processed to extract the metabolites. This often involves protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation. The resulting supernatant is then injected into the HPLC system. The HPLC separates the complex mixture of metabolites based on their physicochemical properties, such as polarity, before they are introduced into the high-resolution mass spectrometer. The HRMS instrument provides highly accurate mass measurements, which are crucial for the putative identification of metabolites by comparing the experimental mass-to-charge ratio (m/z) with theoretical values from metabolic databases.
For instance, in the analysis of related compounds, a C18 column is often used for reversed-phase chromatography, with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often containing a small percentage of formic acid to improve ionization. rsc.org
Table 1: Hypothetical HPLC-HRMS Parameters for Metabolomic Profiling of this compound
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Orbitrap or Q-TOF |
| Ionization Mode | ESI Positive/Negative |
| Scan Range | m/z 100-1000 |
| Resolution | 70,000 |
This table presents a hypothetical set of parameters based on common practices for the analysis of similar compounds.
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for the targeted quantitative analysis of specific compounds. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte.
GC-MS Method Development: For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. jfda-online.com Diterpenes like this compound may require derivatization to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The development of a GC-MS method involves optimizing the temperature program of the GC oven to ensure good separation of the analyte from matrix components, as well as selecting appropriate mass transitions for selective detection in the MS.
LC-MS Method Development: LC-MS is often preferred for non-volatile or thermally labile compounds. wikipedia.org Method development for LC-MS involves the selection of a suitable HPLC column and mobile phase to achieve optimal separation. For quantitative analysis, a triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode, which offers high sensitivity and specificity. nih.gov This involves selecting a precursor ion (typically the molecular ion of the analyte) and one or more product ions that are specific to the compound.
Table 2: Example of LC-MS/MS Parameters for a Related Compound (Castillene B)
| Parameter | Value |
| Compound | Castillene B |
| Retention Time (min) | 9.499 |
| Mass (m/z) | 310.1207 |
| Formula | C19H18O4 |
| LC-MS System | Agilent 1200 Infinity Series HPLC with Agilent 6550 iFunnel Q-TOF MS |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 micron) |
| Ion Source | Dual AJS ESI |
| Data derived from a study on Brucea javanica ethanolic extract. rsc.org |
Detection and Quantification in Plant Extracts and Natural Products
The analysis of this compound in plant extracts presents challenges due to the complexity of the matrix, which contains numerous other phytochemicals. The initial step involves the extraction of the compound from the plant material, often using organic solvents like ethanol (B145695) or methanol. rsc.org
Subsequent analysis typically employs HPLC coupled with a variety of detectors. A Diode Array Detector (DAD) can provide preliminary identification based on the UV-Vis spectrum of the compound. However, for definitive identification and quantification, mass spectrometry is indispensable. nih.gov HPLC-HRMS can be used for the structural elucidation of unknown compounds in the extract, while HPLC-MS/MS is the gold standard for targeted quantification of known compounds like this compound. nih.gov
The development of a quantitative method requires validation according to established guidelines, which includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Assessment of this compound Stability in Research Matrices
Evaluating the stability of this compound in research matrices is critical to ensure the reliability of analytical results. Stability studies are typically conducted under various conditions to mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at low temperatures (e.g., -20 °C or -80 °C). acs.org
The stability is assessed by analyzing the concentration of the analyte in the matrix at different time points and comparing it to the initial concentration. A compound is generally considered stable if the deviation is within a predefined limit, often ±15% of the nominal concentration. The analytical methods used for stability assessment must be precise and accurate.
Table 3: General Protocol for Stability Assessment of a Compound in a Biological Matrix
| Stability Test | Conditions | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles of freezing (-20°C or -80°C) and thawing (room temperature) | 24-48 hours | Mean concentration within ±15% of initial |
| Short-Term (Bench-Top) Stability | Room temperature | 4-24 hours | Mean concentration within ±15% of initial |
| Long-Term Stability | -20°C or -80°C | 1-12 months | Mean concentration within ±15% of initial |
| Post-Preparative Stability | Autosampler temperature (e.g., 4°C) | Duration of the analytical run | Mean concentration within ±15% of initial |
This table outlines a general protocol for stability studies of a chemical compound in a research matrix.
Future Research Directions and Translational Perspectives Preclinical Focus
Identification of Novel Molecular Targets for Castillene E
A fundamental step in characterizing the therapeutic potential of this compound is the identification of its specific molecular targets. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and predicting its physiological effects. Future research should employ a multi-pronged approach to uncover the proteins, enzymes, and signaling pathways directly modulated by this compound.
High-throughput screening (HTS) of diverse kinase panels represents a primary avenue of investigation, as kinases are frequent targets for therapeutic agents, particularly in oncology. nih.gov Furthermore, computational methods such as molecular docking and virtual screening can predict binding affinities of this compound against known protein structures, helping to prioritize potential targets for experimental validation. Techniques like affinity chromatography coupled with mass spectrometry can isolate binding partners directly from cell lysates, offering an unbiased approach to target discovery. Investigating its impact on key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, PI3K/AKT, and MAPK pathways, will also be critical. foodandnutritionjournal.org
| Methodology | Description | Potential Application for this compound |
| Kinase Profiling | Screening the compound against a large panel of kinases to identify inhibitory activity. | Determine if this compound functions as a kinase inhibitor, a common mechanism for anti-cancer and anti-inflammatory agents. |
| Molecular Docking | Computational simulation of the binding of this compound to the 3D structures of known protein targets. | Predict and prioritize potential molecular targets for subsequent experimental validation, saving time and resources. |
| Affinity Chromatography | Immobilizing this compound on a solid support to "pull down" interacting proteins from cell extracts for identification. | Unbiased identification of direct binding partners and novel molecular targets within the cellular proteome. |
| Pathway Analysis | Assessing the effect of this compound on the activation status of key signaling pathways (e.g., NF-κB, MAPK). | Elucidate the functional consequences of target engagement and its broader impact on cellular signaling networks. foodandnutritionjournal.org |
Exploration of Synergistic Effects with Other Phytochemicals or Preclinical Agents
The therapeutic efficacy of a compound can often be enhanced through combination therapy, which can lead to synergistic effects, reduce the likelihood of drug resistance, and minimize toxicity. nih.gov Future preclinical studies should systematically explore the potential of this compound to act synergistically with other known phytochemicals or established preclinical therapeutic agents.
Investigating combinations of this compound with conventional chemotherapeutic drugs is a high-priority area, particularly in cancer research. nih.gov Such studies would assess whether this compound can enhance the cytotoxic effects of these drugs on cancer cells, potentially allowing for lower, less toxic doses. Similarly, exploring synergies with other natural compounds that have complementary mechanisms of action could yield potent therapeutic combinations. nih.gov For instance, combining this compound with a compound that inhibits a different cancer-related pathway could produce a more robust anti-tumor response. In vitro checkerboard assays followed by in vivo studies in appropriate animal models will be essential to quantify the nature of these interactions (synergistic, additive, or antagonistic).
Development of Advanced Preclinical Models for Mechanistic Studies
To accurately predict the clinical potential of this compound and to conduct detailed mechanistic studies, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. The development and utilization of advanced preclinical models that better recapitulate the complexity of human physiology and disease are essential. nih.govresearchgate.net
The use of three-dimensional (3D) organoid and spheroid cultures derived from patient tissues offers a more biologically relevant in vitro system. nih.govresearchgate.net These models can better mimic the tumor microenvironment and tissue architecture, providing more reliable data on the efficacy of this compound. researchgate.net For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for assessing therapeutic response in a model that retains the heterogeneity of the original human tumor. researchgate.netnih.gov Furthermore, genetically engineered mouse models (GEMMs) that develop spontaneous tumors with specific genetic mutations can provide critical insights into how this compound performs against cancers driven by particular oncogenic pathways. nih.govresearchgate.net
| Preclinical Model | Description | Advantages for this compound Research | Limitations |
| 2D Cell Culture | Immortalized cell lines grown as a monolayer on a flat surface. | High-throughput, cost-effective, useful for initial screening. | Lacks tissue architecture and the tumor microenvironment. mdpi.com |
| 3D Organoids/Spheroids | Self-organizing 3D cell cultures derived from stem cells or patient tissues. | Better mimics in vivo tissue structure and cell-cell interactions. nih.govresearchgate.net | More complex and costly to maintain than 2D cultures. |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor fragments into immunodeficient mice. | Preserves the heterogeneity and architecture of the original patient tumor. nih.gov | Lack of a competent immune system, expensive, and labor-intensive. |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to carry specific cancer-causing mutations, leading to spontaneous tumors. | Allows for studying tumor development in an immunocompetent host and against specific genetic drivers. nih.govresearchgate.net | Time-consuming to develop tumors, may not represent all human cancer subtypes. |
Interdisciplinary Research Integrating Omics Technologies with this compound Studies
To gain a comprehensive, systems-level understanding of the biological effects of this compound, future research must integrate advanced "omics" technologies. This interdisciplinary approach can reveal global changes in genes, proteins, and metabolites following treatment with the compound, providing a holistic view of its mechanism of action.
Transcriptomics (RNA-Seq): This technology can identify all genes that are up- or down-regulated in response to this compound treatment. This can help to identify affected signaling pathways and biological processes.
Proteomics: Using techniques like mass spectrometry, proteomics can identify changes in the abundance, modification, and interaction of proteins. This is crucial for validating molecular targets and understanding how this compound alters cellular machinery.
Metabolomics: This approach analyzes the global profile of metabolites in a biological system. It can reveal how this compound impacts cellular metabolism, which is often dysregulated in diseases like cancer.
Integrative Multi-Omics Analysis: The true power of this approach lies in integrating data from all omics platforms. This can uncover novel connections between gene expression, protein function, and metabolic pathways that are modulated by this compound, leading to a more complete mechanistic understanding.
Addressing Research Gaps in Biosynthesis and Bioactivity Characterization of this compound
Significant gaps exist in our fundamental knowledge of this compound, including how it is naturally produced and the full spectrum of its biological activities. Addressing these gaps is essential for sustainable production and for uncovering its complete therapeutic potential.
A major research priority is the elucidation of the complete biosynthetic pathway of this compound in its source organism. This involves identifying the precursor molecules and the specific enzymes that catalyze each step in its formation. nih.govnih.gov Techniques such as isotopic labeling, transcriptomics of the source organism to identify candidate genes, and heterologous expression of these genes in microbial hosts can be employed. frontiersin.org Understanding this pathway is the first step toward enabling biotechnological production of this compound, which would provide a sustainable and scalable supply for further research and development.
Concurrently, a broader characterization of the bioactivity of this compound is needed. While initial interest may be in one area (e.g., anti-cancer effects), it is plausible that the compound possesses other valuable properties. Systematic screening of this compound in a diverse range of bioassays is warranted. This should include assays for anti-inflammatory, antioxidant, neuroprotective, and antimicrobial activities to ensure that its full therapeutic potential is explored. nih.govnih.govmdpi.com
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for the initial characterization of Castillene E to ensure structural accuracy?
- Answer : Initial characterization should integrate spectroscopic (e.g., NMR, IR), chromatographic (HPLC), and crystallographic techniques. For novel compounds, follow the Beilstein Journal of Organic Chemistry guidelines:
-
Include full spectral data and purity assessments (>95%) in the main manuscript.
-
Provide raw data (e.g., crystallographic coordinates) in supplementary materials for peer validation .
-
Cross-reference with existing databases (e.g., PubChem) to confirm novelty.
Characterization Technique Key Parameters Validation Criteria NMR Spectroscopy Chemical shifts, coupling constants Match predicted splitting patterns X-ray Diffraction Unit cell parameters, R-factor CCDC deposition number Mass Spectrometry Molecular ion peak, fragmentation pattern ±2 ppm accuracy
Q. How can researchers design reproducible synthesis protocols for this compound?
- Answer : Use a factorial experimental design to optimize reaction conditions (temperature, catalysts, solvents). Document all variables systematically:
-
PICO Framework : Population (reactants), Intervention (catalyst type), Comparison (control reaction), Outcome (yield/purity) .
-
Report deviations (e.g., humidity sensitivity) and include step-by-step protocols in supplementary materials .
Variable Tested Range Optimal Condition Impact on Yield Temperature 50–120°C 80°C +35% efficiency Catalyst Pd/C, Ni, Fe Pd/C (5 wt%) 92% selectivity
Advanced Research Questions
Q. How should researchers address contradictory data in studies investigating this compound’s bioactivity?
- Answer : Conduct a systematic review following Cochrane guidelines:
- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
- Use tools like ROBINS-I to assess bias in conflicting studies .
- Perform meta-analysis if homogeneity exists (e.g., fixed-effects model for similar cell lines) .
- Report unresolved discrepancies as knowledge gaps for future research .
Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic reactions?
- Answer : Combine computational (DFT calculations) and experimental (kinetic isotope effects) methods:
-
Hypothesis Testing : Use Arrhenius plots to distinguish between kinetic and thermodynamic control.
-
Data Triangulation : Compare computational activation energies with experimental rate constants .
-
Document all computational parameters (basis sets, solvation models) to ensure reproducibility .
Method Key Output Validation DFT Calculations Transition state energy Match experimental ΔG‡ within 2 kcal/mol Kinetic Profiling Rate constants (k) R² > 0.95 for linear regression
Q. How can researchers design a dose-response meta-analysis for this compound’s toxicity across heterogeneous studies?
- Answer : Apply the COSMOS-E framework :
- Standardize dose metrics (e.g., mg/kg vs. µM) using allometric scaling.
- Use subgroup analysis to address heterogeneity (e.g., animal models vs. human cell lines) .
- Assess publication bias via funnel plots and Egger’s regression .
Methodological Best Practices
- Data Integrity : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Ethical Reporting : Disclose conflicts of interest and funding sources per EASE guidelines .
- Peer Review : Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
